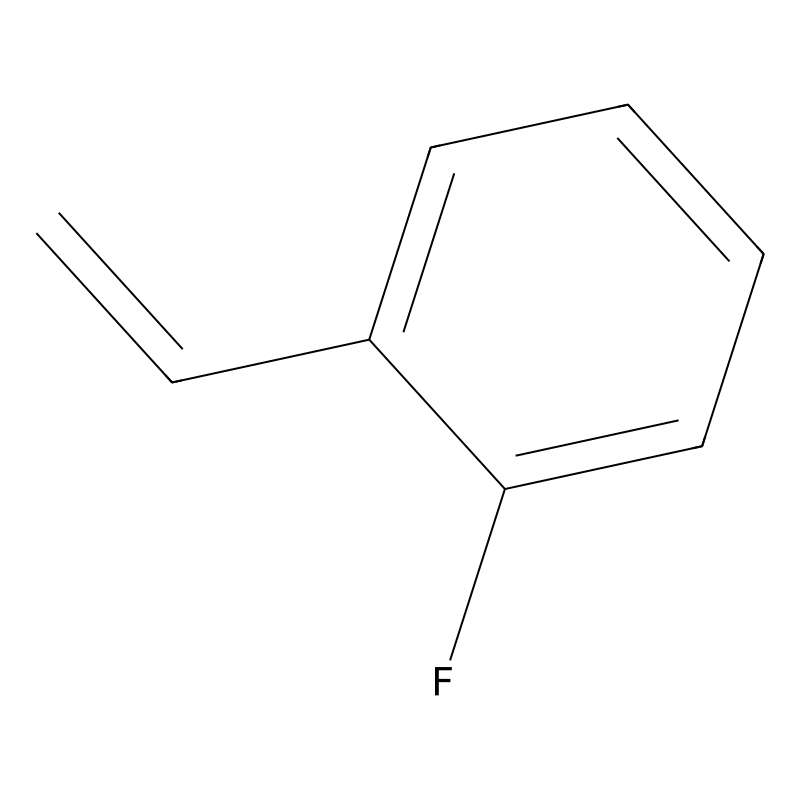

2-Fluorostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Precursor for fluorinated derivatives: 2-Fluorostyrene serves as a crucial starting material for the synthesis of diverse fluorinated molecules, including pharmaceuticals, agrochemicals, and specialty materials. The presence of the fluorine atom alters the molecule's properties, such as reactivity and lipophilicity, leading to potential applications in various areas [].

- Building block for complex molecules: Its double bond allows for further functionalization through various chemical reactions, enabling the construction of complex molecules with specific functionalities. This versatility makes 2-fluorostyrene a valuable building block in organic synthesis [].

Polymer Chemistry

- Modification of polymer properties: Incorporation of 2-fluorostyrene units into polymer chains can significantly influence their properties, such as thermal stability, mechanical strength, and chemical resistance. This allows researchers to tailor polymers for specific applications, like high-performance materials used in electronics and aerospace engineering [].

- Fluorinated polymers for specific applications: The introduction of fluorine atoms into polymers can enhance their hydrophobicity (water repellency) and improve their interaction with biological systems. This makes fluorinated polymers attractive for applications like membranes, coatings, and biocompatible materials [].

Material Science

- Development of functional materials: Researchers are exploring the potential of 2-fluorostyrene in designing and developing novel functional materials with unique properties. For instance, its incorporation into self-assembling molecules can lead to the creation of advanced materials with tunable properties for applications in sensors, drug delivery, and optoelectronics [].

2-Fluorostyrene is an organic compound with the molecular formula C₈H₇F and a molecular weight of 138.14 g/mol. It is characterized by a vinyl group (styrene) with a fluorine atom substituted at the second carbon position. This substitution alters its chemical properties and reactivity compared to styrene, making it a valuable compound in organic synthesis and materials science. 2-Fluorostyrene appears as a colorless to pale yellow liquid that is flammable and may cause skin irritation upon contact .

2-Fluorostyrene is a flammable liquid and should be handled with appropriate precautions. It can be irritating to the skin, eyes, and respiratory system.

- Polymerization: 2-Fluorostyrene can undergo free radical polymerization, leading to the formation of fluorinated polymers. This property is exploited in creating materials with specific thermal and mechanical properties .

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence electrophilic substitution reactions, allowing for selective functionalization at different positions on the aromatic ring .

- Nucleophilic Addition: The double bond in 2-fluorostyrene can react with nucleophiles, leading to various adducts which can be further transformed into more complex structures.

Several methods exist for synthesizing 2-fluorostyrene:

- Fluorination of Styrene: Direct fluorination of styrene using fluorinating agents such as elemental fluorine or other fluorinating reagents can yield 2-fluorostyrene.

- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen on the aromatic ring with a fluorine atom using suitable electrophiles under controlled conditions.

- Dehydrohalogenation: Starting from halogenated compounds like 2-bromostyrene, dehydrohalogenation can be performed to yield 2-fluorostyrene through elimination reactions .

2-Fluorostyrene has various applications across different fields:

- Material Science: It is utilized in the synthesis of polymers and copolymers that possess unique properties such as increased thermal stability and chemical resistance.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced bioactivity.

- Research: It is used in studies related to polymer chemistry and materials science due to its unique reactivity and potential for functionalization .

Interaction studies involving 2-fluorostyrene focus primarily on its reactivity with biological molecules and its role in polymerization processes. Research indicates that the compound can form complexes with various biomolecules, potentially affecting their activity. For instance, studies have shown that 2-fluorostyrene can interact with enzymes and proteins, although detailed mechanisms remain an area for further investigation.

Several compounds share structural similarities with 2-fluorostyrene, including:

- Styrene (C₈H₈): Lacks the fluorine atom; used widely in polymer production but has different reactivity profiles.

- 4-Fluorostyrene (C₈H₇F): Similar structure but with the fluorine atom at the para position; exhibits different electrophilic aromatic substitution characteristics.

- Vinyl Fluoride (C₂H₃F): A simpler compound that lacks the aromatic ring; primarily used in industrial applications.

Comparison TableCompound Molecular Formula Key Features 2-Fluorostyrene C₈H₇F Vinyl group with ortho fluorine; reactive in polymerization Styrene C₈H₈ Basic vinyl compound; widely used in plastics 4-Fluorostyrene C₈H₇F Fluorine at para position; different reactivity Vinyl Fluoride C₂H₃F Simple structure; used primarily in industrial applications

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorostyrene | C₈H₇F | Vinyl group with ortho fluorine; reactive in polymerization |

| Styrene | C₈H₈ | Basic vinyl compound; widely used in plastics |

| 4-Fluorostyrene | C₈H₇F | Fluorine at para position; different reactivity |

| Vinyl Fluoride | C₂H₃F | Simple structure; used primarily in industrial applications |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant